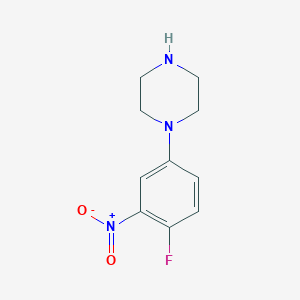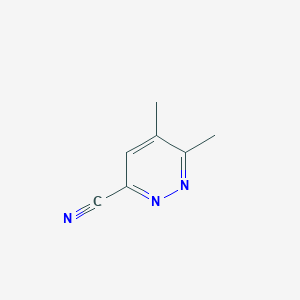
(S)-2-Amino-2-(4-methylpyridin-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-2-(4-methylpyridin-2-yl)ethan-1-ol is a chiral compound with a pyridine ring substituted with a methyl group at the 4-position and an aminoethanol side chain at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(4-methylpyridin-2-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with a chiral amine, followed by reduction. The reaction conditions typically include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-amino-2-(4-methylpyridin-2-yl)ethan-1-ol may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and enzymatic resolution are also employed to achieve the desired stereochemistry and scale-up production efficiently.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-(4-methylpyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The aminoethanol side chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: 2-(4-methylpyridin-2-yl)acetaldehyde or 2-(4-methylpyridin-2-yl)acetic acid.
Reduction: 2-(4-methylpiperidin-2-yl)ethan-1-ol.
Substitution: N-acyl derivatives of (2S)-2-amino-2-(4-methylpyridin-2-yl)ethan-1-ol.
Scientific Research Applications
(2S)-2-amino-2-(4-methylpyridin-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential as a therapeutic agent.
Industry: Utilized in the development of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(4-methylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-2-(4-methylphenyl)ethan-1-ol: Similar structure but with a phenyl ring instead of a pyridine ring.
(2S)-2-amino-2-(4-chloropyridin-2-yl)ethan-1-ol: Similar structure with a chlorine substituent at the 4-position of the pyridine ring.
Uniqueness
(2S)-2-amino-2-(4-methylpyridin-2-yl)ethan-1-ol is unique due to the presence of the methyl group on the pyridine ring, which can influence its electronic properties and reactivity
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(2S)-2-amino-2-(4-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-6-2-3-10-8(4-6)7(9)5-11/h2-4,7,11H,5,9H2,1H3/t7-/m1/s1 |
InChI Key |
LLWWTPOXTYBULU-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=CC(=NC=C1)[C@@H](CO)N |
Canonical SMILES |
CC1=CC(=NC=C1)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[1-(4-Methoxy-3,5-dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600089.png)
![tert-butyl N-[3-amino-2-(difluoromethyl)propyl]carbamate](/img/structure/B13600093.png)




